molecular formula C₁₇H₁₃BrF₃N₃O₂S B1141802 Dehydroxy Bromocelecoxib CAS No. 170570-75-9

Dehydroxy Bromocelecoxib

货号: B1141802
CAS 编号: 170570-75-9
分子量: 460.27
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Dehydroxy Bromocelecoxib is synthesized through a series of chemical reactions involving the bromination of specific precursor molecules. The synthetic route typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the molecule.

    Sulfonamide Formation:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions

Dehydroxy Bromocelecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

科学研究应用

Dehydroxy Bromocelecoxib has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of Celecoxib and other related compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.

    Industry: Used in the development of new pharmaceuticals and chemical processes

作用机制

The mechanism of action of Dehydroxy Bromocelecoxib involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Celecoxib, it shares some of the same molecular targets, including the cyclooxygenase-2 enzyme. By inhibiting this enzyme, the compound can exert anti-inflammatory effects . The exact molecular pathways involved in its action are still under investigation .

相似化合物的比较

Similar Compounds

Uniqueness

Dehydroxy Bromocelecoxib is unique in its specific chemical structure, which includes a bromine atom and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

生物活性

Dehydroxy Bromocelecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and comparative analysis with other COX inhibitors.

This compound shares structural similarities with celecoxib, primarily featuring a pyrazole ring and a benzenesulfonamide moiety. These structural characteristics are crucial for its biological activity, particularly its ability to inhibit COX-2 enzymes. The inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : After oral administration, this compound is expected to be rapidly absorbed, similar to celecoxib, which achieves peak plasma concentrations within approximately 3 hours. Its metabolism likely involves hepatic pathways similar to those of celecoxib, primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4) .

Pharmacodynamics : The primary mechanism by which this compound exerts its effects is through selective inhibition of COX-2. This inhibition not only reduces inflammation but may also have implications in cancer therapy by modulating processes such as apoptosis and angiogenesis.

Biological Activity and Therapeutic Potential

Research indicates that compounds like this compound may exhibit anti-inflammatory and analgesic properties comparable to celecoxib. Additionally, there is emerging evidence suggesting potential anticancer effects due to the inhibition of tumor growth and metastasis .

Comparative Analysis with Other COX Inhibitors

The following table summarizes the structural characteristics and biological activities of this compound compared to other notable COX inhibitors:

Compound NameStructure CharacteristicsUnique Features
Celecoxib Pyrazole ring, benzenesulfonamideSelective COX-2 inhibitor; widely used
This compound Similar to celecoxibPotentially altered pharmacokinetics and activity
Rofecoxib Similar pyrazole structureWithdrawn due to cardiovascular risks
Etoricoxib Pyridine ring instead of pyrazoleHigher selectivity for COX-2
Valdecoxib Incorporates a methoxy groupAssociated with skin reactions

Future Directions in Research

Future research should focus on:

  • In Vitro Studies : Investigating the specific interactions between this compound and various biological targets.
  • In Vivo Studies : Conducting animal models to evaluate its efficacy in inflammatory diseases and cancer.
  • Clinical Trials : Assessing safety profiles and therapeutic outcomes in human subjects.

属性

CAS 编号

170570-75-9

分子式

C₁₇H₁₃BrF₃N₃O₂S

分子量

460.27

同义词

4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。